molecular formula C9H5FN2 B1407007 6-fluoro-1H-indole-5-carbonitrile CAS No. 1427358-21-1

6-fluoro-1H-indole-5-carbonitrile

Cat. No.: B1407007
CAS No.: 1427358-21-1
M. Wt: 160.15 g/mol
InChI Key: HITOEBXXXWHQOR-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indole-5-carbonitrile is a fluorinated indole derivative Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered important precursors for the synthesis of various bioactive molecules, and researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

Biochemical Analysis

Biochemical Properties

6-fluoro-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they generally involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression and metabolic changes . These effects can result in changes in cell proliferation, apoptosis, and differentiation, depending on the specific cellular context and concentration of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent effects on cell proliferation, apoptosis, and differentiation . The stability of this compound in various experimental conditions is crucial for its consistent biological activity. Long-term exposure to the compound may lead to adaptive cellular responses or changes in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Studies have identified threshold effects, where the biological activity of this compound changes significantly with small variations in dosage. Understanding the dosage-response relationship is essential for optimizing the therapeutic potential of the compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, the compound may influence the activity of key metabolic enzymes, altering cellular energy production and biosynthetic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters. The distribution of this compound within different cellular compartments can affect its interaction with target biomolecules and its overall biological activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and cellular context. The subcellular localization of this compound can affect its interaction with target biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluoroindole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted indoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Comparison with Similar Compounds

    6-Fluoroindole: Lacks the cyano group but shares the fluorine substitution.

    5-Cyanoindole: Lacks the fluorine atom but has the cyano group.

    Indole-5-carbonitrile: Lacks the fluorine atom but has the cyano group at the same position.

Uniqueness: 6-Fluoro-1H-indole-5-carbonitrile is unique due to the combined presence of both the fluorine atom and the cyano group, which enhances its chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

6-fluoro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITOEBXXXWHQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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